2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a dipropylamino group and at position 3 with a (Z)-configured thiazolidinone moiety. The thiazolidinone ring is further modified with a 3-ethoxypropyl substituent, enhancing solubility and electronic interactions . Its stereochemistry (Z-configuration) is critical for molecular recognition and bioactivity, as seen in analogs .
Properties
Molecular Formula |
C23H30N4O3S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O3S2/c1-4-11-25(12-5-2)20-17(21(28)26-13-8-7-10-19(26)24-20)16-18-22(29)27(23(31)32-18)14-9-15-30-6-3/h7-8,10,13,16H,4-6,9,11-12,14-15H2,1-3H3/b18-16- |
InChI Key |
VTUAKPJPXMLEIJ-VLGSPTGOSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOCC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dipropylamino Group: This step often involves nucleophilic substitution reactions where a dipropylamine is introduced to the pyrido[1,2-a]pyrimidine core.
Synthesis of the Thiazolidinone Moiety: This part of the molecule can be synthesized through the reaction of a thioamide with an appropriate aldehyde or ketone.
Coupling of the Two Fragments: The final step involves coupling the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone moiety, particularly the thioxo (C=S) group, facilitates nucleophilic substitutions. For example:
-
Thiol Displacement : The sulfur atom in the thiazolidinone ring can act as a leaving group, enabling substitution with nucleophiles like amines or thiols.
-
Alkylation : Reaction with alkyl halides under basic conditions modifies the ethoxypropyl side chain, enhancing lipophilicity.
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Thiol Displacement | R-NH₂, DMF, 60°C | Replacement of thioxo group with amine |
| Alkylation | CH₃I, K₂CO₃, acetone | Ethoxypropyl chain extension |
Electrophilic Aromatic Substitution
The pyrido-pyrimidine core undergoes electrophilic substitution at electron-rich positions (e.g., C-7 or C-9):
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups, enabling further functionalization.
-
Sulfonation : Enhances solubility for biological testing.
Key Observations :
-
Substitution occurs preferentially at the C-7 position due to steric and electronic effects from the dipropylamino group.
-
Reaction yields depend on solvent polarity (e.g., DCM vs. DMSO).
Condensation and Cyclization
The compound participates in condensation reactions to form fused heterocycles:
-
Knoevenagel Condensation : Reacts with aldehydes to extend conjugation, improving photophysical properties.
-
Cyclization with Thiourea : Forms additional thiazole rings under reflux in ethanol.
Example Pathway :
-
React with benzaldehyde in acetic anhydride.
-
Cyclize with thiourea at 80°C.
-
Yield: 65–70% (HPLC-confirmed purity).
Oxidation and Reduction
-
Oxidation : The thiazolidinone’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering bioactivity.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the pyrido-pyrimidine core, generating saturated analogs.
Comparison of Redox Products :
| Product | Reagent | Application |
|---|---|---|
| Sulfoxide | H₂O₂, CH₃COOH | Enhanced metabolic stability |
| Sulfone | mCPBA, DCM | Increased electrophilicity |
| Dihydro derivative | H₂, Pd-C | Improved solubility |
Comparative Reactivity with Analogues
Data from Sigma-Aldrich (Source ) highlight how structural variations influence reactivity:
| Compound Modification | Reactivity Trend |
|---|---|
| Replacement of ethoxypropyl with methoxyethyl (e.g., 378758-64-6) | Faster nucleophilic substitution due to reduced steric hindrance |
| Piperidinyl vs. piperazinyl substituents (e.g., 489403-17-0) | Piperazinyl derivatives show higher electrophilic aromatic substitution yields |
| Cyclohexyl substitution in thiazolidinone (e.g., 381192-15-0) | Stabilizes radical intermediates in oxidation reactions |
Mechanistic Insights
-
Thiazolidinone Ring : Participates in tautomerization (keto-enol), affecting reaction pathways.
-
Dipropylamino Group : Electron-donating effects activate the pyrido-pyrimidine core for electrophilic attacks.
Computational Studies :
-
DFT calculations suggest the Z-configuration of the methylidene group stabilizes transition states during substitutions.
Synthetic Optimization
Critical parameters for high-yield reactions:
-
Solvent : Polar aprotic solvents (DMF, DMSO) improve substitution rates.
-
Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.
-
Temperature : 60–80°C optimal for most transformations.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 2-(dipropylamino)-3-{(Z)-...}. Thiazolidinone derivatives have shown significant inhibition against various cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 2-Aryl-1,3-thiazolidin-4-one | MOLT-4 (Leukemia) | 84.19 |
| 2-Aryl-1,3-thiazolidin-4-one | SF-295 (CNS Cancer) | 72.11 |
These results suggest that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells, indicating the potential for further development as anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Research indicates that derivatives containing the thiazolidinone nucleus exhibit significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against various pathogenic microorganisms, suggesting a broad spectrum of antimicrobial action.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of thiazolidinone derivatives similar to the compound in inhibiting tumor growth in vivo. The results demonstrated a marked reduction in tumor size in treated groups compared to controls, highlighting the therapeutic potential of these compounds in cancer treatment.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazolidinone derivatives against resistant strains of bacteria. The compound exhibited significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrido[1,2-a]pyrimidin-4-one Core
- Position 2 Modifications: Dipropylamino group: The target compound’s dipropylamino substituent contrasts with analogs bearing ethylamino (e.g., 2-(ethylamino)-3-... in ) or allylamino (e.g., 2-(allylamino)-... in ). Methyl groups: describes a 7-methyl-substituted analog, which may reduce metabolic instability compared to unsubstituted derivatives .
- Position 3 Modifications: Thiazolidinone substituents: The 3-ethoxypropyl group in the target compound differs from methoxypropyl (: 3-(3-methoxypropyl)-...) and phenylethyl (: 3-(2-phenylethyl)-...). Ethoxypropyl likely improves aqueous solubility relative to phenyl groups, which increase lipophilicity .
Thiazolidinone Ring Modifications
- Heterocyclic systems : and highlight analogs with fused heterocycles (e.g., thiazolo[3,2-a]pyrimidin-4-one (54) and benzothiazolo[3,2-a]pyrimidin-4-one (55)), which alter π-conjugation and binding affinities .
- Stereoelectronic effects: The (Z)-configuration of the thiazolidinone methylidene group is conserved in bioactive analogs, as inversion (E-configuration) disrupts intramolecular interactions .
Physicochemical Properties
Note: Limited bioactivity data for the target compound; inferences drawn from structural analogs.
Stability and Intramolecular Interactions
- Planar heterocycles : X-ray studies () confirm the pyrido[1,2-a]pyrimidin-4-one core’s planarity, stabilized by intramolecular π-hole interactions between carbonyl groups .
- Thermal stability: Thiazolidinone derivatives with alkyl substituents (e.g., ethoxypropyl) may exhibit higher thermal stability than aryl-substituted analogs due to reduced steric strain .
Biological Activity
The compound 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[1,2-a]pyrimidin core.
- A thiazolidin moiety, which is known for its biological significance.
- An ethoxypropyl side chain that may enhance lipophilicity and cellular penetration.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many thiazolidin derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways. This suggests that the compound may modulate enzymatic activity, potentially affecting metabolic disorders.
- Antimicrobial Activity : Compounds with similar thiazolidin structures have shown antibacterial properties against Gram-positive and Gram-negative bacteria. The specific interaction mechanisms often involve disruption of bacterial cell membranes or inhibition of vital metabolic processes .
Anticonvulsant Activity
A study on related compounds demonstrated significant anticonvulsant activity using models such as the maximal electroshock (MES) test. The presence of a pyrrolidine core was crucial for this activity, indicating that similar structural features in our compound may confer similar benefits .
Antimicrobial Evaluation
The antimicrobial potential of related compounds has been evaluated against various pathogens. For instance, derivatives containing thiazolidin rings have been shown to possess notable antibacterial activity. In vitro studies demonstrated effective inhibition against strains like Xanthomonas oryzae, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, thiazolidinone ring formation, and Z/E-isomer control. For example, intermediate characterization requires ¹H/¹³C NMR to confirm regiochemistry and IR spectroscopy to verify carbonyl/thione groups. In analogous syntheses, intermediates like 6-amino-1,3-dimethyluracil derivatives were reacted with aromatic aldehydes and mercaptoacetic acid to form thiazolidinone scaffolds, with yields influenced by substituent electronic effects .
Q. How can researchers validate the purity and structural integrity of the compound?
Methodological Answer: Use a combination of HPLC (≥98% purity threshold), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. For example, thienopyrimidine derivatives were structurally validated via crystallographic data (e.g., CCDC deposition codes) to resolve ambiguities in heterocyclic ring conformations .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations ≤100 µg/mL. Antioxidant activity can be assessed via DPPH radical scavenging (IC₅₀ values). For thiazolidinone analogs, substituents like ethoxypropyl groups enhanced antimicrobial potency by disrupting membrane integrity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolidinone core under varying reaction conditions?
Methodological Answer: Optimize temperature (60–80°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst (e.g., piperidine for Knoevenagel condensation). Evidence from analogous systems shows that aminopyridine positioning (ortho vs. para) significantly impacts reactivity with Appel salts, with para-substituted derivatives achieving 70–85% yields vs. trace amounts for others .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent-dependent conformational changes. Use VT-NMR (variable-temperature) to probe rotational barriers and DFT calculations (e.g., Gaussian09) to model energetically favorable conformers. For Z/E-isomerism in thiazolidinones, NOESY cross-peaks between the methylidene proton and thione sulfur can confirm configuration .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?
Methodological Answer: Systematically modify R-groups (e.g., dipropylamino → dimethylamino) and evaluate changes in bioactivity. For example, replacing ethoxypropyl with methyl groups in thienopyrimidines reduced antifungal IC₅₀ values from 25 µM to 8 µM, suggesting enhanced lipophilicity improves membrane penetration .
Q. How can computational methods aid in designing analogs with improved pharmacokinetic profiles?
Methodological Answer: Leverage molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase) and ADMET prediction tools (SwissADME) to optimize logP (2–5 range) and reduce CYP450 inhibition. Recent work with Adapt-cMolGPT models generated analogs with 30% higher metabolic stability by introducing trifluoromethyl groups .
Key Methodological Notes
- Spectral Interpretation: Always cross-validate NMR assignments with HSQC/HMBC to avoid misassignment of pyrimidine ring protons.
- Biological Assays: Include positive controls (e.g., ciprofloxacin for bacteria) and triplicate measurements to ensure reproducibility.
- Data Contradictions: Document reaction conditions meticulously (e.g., inert atmosphere, moisture sensitivity) to troubleshoot failed replications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
